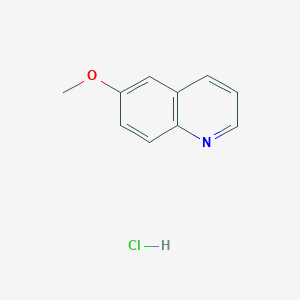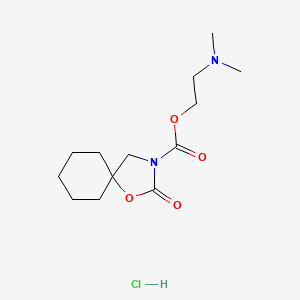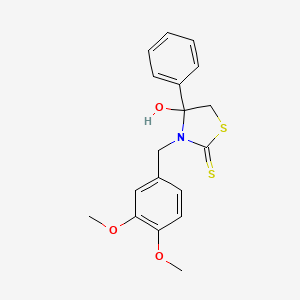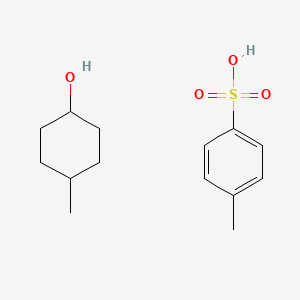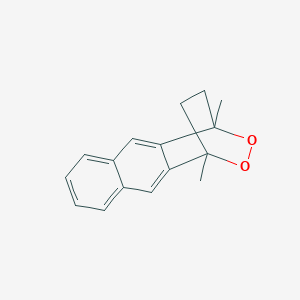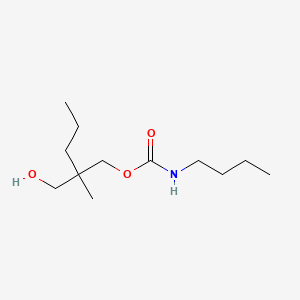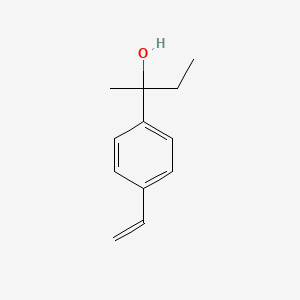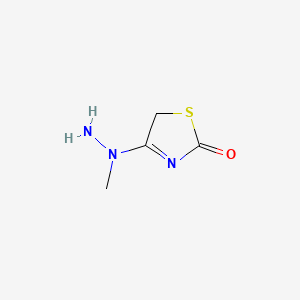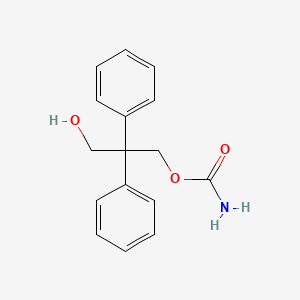![molecular formula C11H14O3 B14692008 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one CAS No. 31769-46-7](/img/structure/B14692008.png)
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one is an organic compound with the molecular formula C11H14O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyethoxy group attached to a phenyl ring, which is further connected to a propanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with ethylene oxide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 70°C.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts, such as potassium carbonate, and optimized reaction conditions ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a photoinitiator in polymerization reactions.
Biology: The compound is employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the manufacture of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one varies depending on its application. As a photoinitiator, it absorbs light and undergoes homolytic cleavage to generate free radicals, which initiate polymerization reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one can be compared with other similar compounds, such as:
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has an additional methyl group, which can influence its reactivity and applications.
4-(2-Hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone: The presence of a propyl ketone group differentiates it from this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.
Propiedades
Número CAS |
31769-46-7 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-[4-(2-hydroxyethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H14O3/c1-2-11(13)9-3-5-10(6-4-9)14-8-7-12/h3-6,12H,2,7-8H2,1H3 |
Clave InChI |
XYOJIVCLIYUBHD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


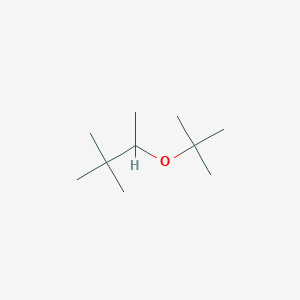
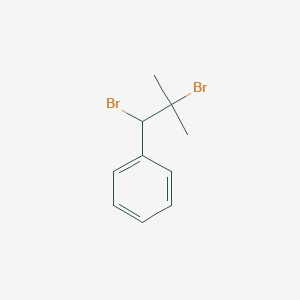
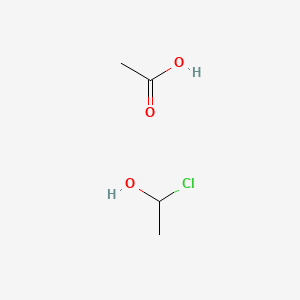
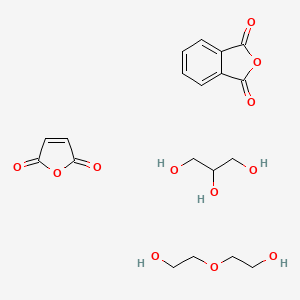
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
